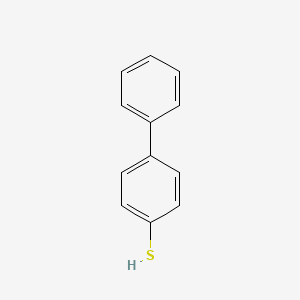

4-Phenylthiophenol

Description

Properties

IUPAC Name |

4-phenylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVHFFQFZQSNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375145 | |

| Record name | 4-Phenylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19813-90-2 | |

| Record name | 4-Phenylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19813-90-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Phenylthiophenol: A Comprehensive Technical Guide to its Structural Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural properties, analysis, and synthesis of 4-Phenylthiophenol (CAS No. 5633-55-6). The information is intended to support research, development, and quality control activities involving this compound.

Core Structural and Physical Properties

This compound, also known as 4-(phenylthio)phenol, is an organosulfur compound with a molecular structure featuring a phenol group substituted with a phenylthio group at the para position.

| Property | Value |

| CAS Number | 5633-55-6 |

| Molecular Formula | C₁₂H₁₀OS |

| Molecular Weight | 202.27 g/mol |

| Melting Point | 108-110 °C |

| Boiling Point | 133 °C at 0.1 mmHg |

| Solubility | Soluble in Chloroform |

| Storage | Refrigerator, under inert atmosphere |

Spectroscopic Analysis

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data of 4-(Phenylthio)phenol (Solvent: CDCl₃) [1]

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 7.35 | d | 8.7 | 2H, Ar-H (ortho to S) |

| 7.24 - 7.11 | m | - | 5H, Ar-H (phenylthio group) |

| 6.80 | d | 8.7 | 2H, Ar-H (ortho to OH) |

| ~5.0 | br s | - | 1H, OH (phenolic) |

Note: The chemical shift of the phenolic proton (-OH) can vary depending on the solvent, concentration, and temperature.[1]

Predicted ¹³C NMR Spectroscopic Data of 4-(Phenylthio)phenol [1]

| Chemical Shift (δ) (ppm) | Assignment |

| 155.8 | C-OH |

| 135.2 | C-S |

| 131.5 | Ar-C (ortho to S) |

| 129.2 | Ar-C (phenylthio) |

| 126.8 | Ar-C (phenylthio) |

| 125.5 | Ar-C (ipso of phenylthio) |

| 116.5 | Ar-C (ortho to OH) |

These are predicted chemical shifts, and actual experimental values may vary slightly.[1]

Infrared (IR) Spectroscopy

FT-IR Spectroscopic Data of 4-(Phenylthio)phenol [1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1580 - 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1260 - 1180 | Strong | C-O stretch (phenolic) |

| 750 - 690 | Strong | C-S stretch |

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of a thiophenol derivative involves the reduction of a corresponding benzenesulfonamide. The following protocol is adapted from a general method for the preparation of thiophenols.[2]

Reaction: Reduction of 4-hydroxybenzene sulfonamide.

Materials:

-

4-hydroxybenzene sulfonamide

-

Ammonium formate or Potassium formate

-

Dilute sulfuric acid or hydrochloric acid (10% mass concentration)

-

Reaction vessel with heating and stirring capabilities

-

Distillation apparatus

Procedure:

-

Combine 4-hydroxybenzene sulfonamide and ammonium formate (or potassium formate) in a molar ratio of approximately 1:4 to 1:5 in a suitable reaction vessel.

-

Heat the mixture to 180-210 °C with constant stirring for 4-6 hours. During the reaction, water vapor generated should be removed from the system.

-

After the reaction is complete, cool the reaction mixture to approximately 80 °C.

-

Slowly add 10% dilute sulfuric acid or hydrochloric acid to adjust the pH of the solution to approximately 2.

-

The resulting 4-hydroxythiophenol (a compound structurally similar to this compound) can then be purified by rectification (distillation under reduced pressure).

Note: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.

General Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. Crystals of pure this compound should form. Cooling in an ice bath can further promote crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow for this compound.

This diagram outlines the key stages from synthesis to purification and final analysis for structural confirmation and purity assessment of this compound. The process begins with the chemical reaction of starting materials to yield the crude product. This is followed by a purification step, typically recrystallization, to obtain the purified compound. Finally, a suite of analytical techniques, including NMR, IR, and mass spectrometry, are employed to verify the structure and assess the purity of the final product.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenylthiophenol

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-phenylthiophenol, a significant organosulfur compound utilized in various research and development applications, including pharmaceuticals and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data analysis, and visual representations of the chemical processes.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through several methods. A common and robust laboratory-scale approach is the Newman-Kwart rearrangement, which involves the conversion of a phenol to the corresponding thiophenol. This method is advantageous due to the accessibility of the starting phenol and the generally good yields. The process begins with the conversion of 4-phenylphenol to an O-aryl dialkylthiocarbamate, which is then thermally rearranged to the S-aryl isomer, followed by hydrolysis to yield the final thiophenol product.

Alternative synthetic routes to thiophenols include the reduction of benzenesulfonyl chlorides and the reaction of organometallic reagents like phenyl magnesium halides with sulfur.[1] Copper-catalyzed coupling reactions of aryl iodides with a sulfur source also present a viable pathway.[2]

Experimental Protocol: Synthesis via Newman-Kwart Rearrangement

This protocol adapts the general procedure for the Newman-Kwart rearrangement to synthesize this compound from 4-phenylphenol.[3]

Step 1: Synthesis of O-(4-biphenylyl) dimethylthiocarbamate

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-phenylphenol in a suitable solvent such as aqueous potassium hydroxide.

-

Cool the solution to below 10°C in an ice bath.

-

Slowly add N,N-dimethylthiocarbamoyl chloride dissolved in an appropriate solvent like tetrahydrofuran to the stirred solution, ensuring the temperature does not exceed 12°C.

-

After the addition is complete, continue stirring for an additional 10 minutes at room temperature.

-

Make the reaction mixture alkaline with 10% potassium hydroxide and extract the product with benzene.

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation to obtain the crude O-(4-biphenylyl) dimethylthiocarbamate.

-

Recrystallize the crude product from absolute methanol to yield pure O-(4-biphenylyl) dimethylthiocarbamate.

Step 2: Thermal Rearrangement to S-(4-biphenylyl) dimethylthiocarbamate

-

Place the purified O-(4-biphenylyl) dimethylthiocarbamate in a flask fitted with a diffusion tube and purge with nitrogen.

-

Heat the flask in a salt bath to 270-275°C for approximately 45 minutes to induce the rearrangement.

Step 3: Hydrolysis to this compound

-

After cooling the reaction mixture, add a solution of potassium hydroxide in water and ethylene glycol.

-

Reflux the mixture for 1 hour.

-

Pour the cooled reaction mixture onto ice and extract with chloroform to remove any unreacted material.

-

Cautiously acidify the aqueous layer with concentrated hydrochloric acid.

-

Extract the resulting this compound with chloroform.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation, and purify the crude product by distillation under reduced pressure to obtain pure this compound.

Characterization Techniques

The synthesized this compound is characterized using standard analytical techniques to confirm its identity and purity. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum provides information about the different types of protons and their chemical environments, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The characteristic absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which helps in confirming the molecular formula.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.[4]

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.60 | Multiplet | 9H | Aromatic Protons |

| 3.40 (approx.) | Singlet | 1H | Thiol Proton (-SH) |

Note: The chemical shift of the thiol proton can vary depending on the solvent and concentration.

Table 2: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3000 - 3100 | Aromatic C-H Stretch |

| 2550 - 2600 | S-H Stretch (Thiol) |

| 1580 - 1600 | Aromatic C=C Stretch |

| 1470 - 1490 | Aromatic C=C Stretch |

| 690 - 900 | Aromatic C-H Bending |

Table 3: Mass Spectrometry Data of this compound

| m/z Value | Assignment |

| 186 | Molecular Ion [M]⁺ |

| 185 | [M-H]⁺ |

| 109 | [M-C₆H₅]⁺ |

Visualizations

The following diagrams illustrate the synthesis workflow and the Newman-Kwart rearrangement pathway.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Phenylthiophenol

Executive Summary

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of 4-Phenylthiophenol (also known as Biphenyl-4-thiol). The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. While specific, publicly available experimental spectra for this compound are limited, this guide presents predicted data based on the analysis of structurally analogous compounds. Furthermore, it furnishes detailed, standardized experimental protocols for the acquisition of high-quality spectroscopic data and illustrates the analytical workflow for structural determination.

Compound Profile

-

Compound Name: this compound

-

Synonym: Biphenyl-4-thiol

-

CAS Number: 19813-90-2

-

Molecular Formula: C₁₂H₁₀S

-

Molecular Weight: 186.27 g/mol

-

Structure:

Spectroscopic Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established values for biphenyl, thiophenol, and related substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 ¹H NMR Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.55 - 7.65 | m | 4H | Protons on the unsubstituted phenyl ring (ortho to the other ring) and protons on the thiol-bearing ring (ortho to the phenyl group). |

| ~ 7.30 - 7.50 | m | 5H | Remaining aromatic protons on both rings. |

| ~ 3.40 | s (broad) | 1H | Thiol (-SH) proton. Note: This peak is exchangeable with D₂O and its chemical shift can vary significantly with concentration and temperature. |

3.1.2 ¹³C NMR Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 141 | Quaternary Carbon (C-S) |

| ~ 140 | Quaternary Carbon (C-C biphenyl link) |

| ~ 135 | Quaternary Carbon (C-C biphenyl link) |

| ~ 129.5 | Aromatic CH |

| ~ 129.0 | Aromatic CH |

| ~ 128.5 | Aromatic CH |

| ~ 127.5 | Aromatic CH |

| ~ 127.0 | Aromatic CH |

Infrared (IR) Spectroscopy

-

Sample Preparation: KBr Pellet or Nujol Mull

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2600 - 2550 | Weak | S-H Stretch (Thiol)[1] |

| ~ 1585 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~ 1480 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~ 830 | Strong | para-disubstituted C-H Bend (out-of-plane) |

| ~ 760 | Strong | Monosubstituted C-H Bend (out-of-plane) |

| ~ 690 | Strong | Monosubstituted C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI)

| m/z Ratio | Predicted Relative Intensity | Assignment |

| 186 | High | [M]⁺ (Molecular Ion) |

| 185 | Medium | [M-H]⁺ |

| 152 | Medium | [M-SH]⁺ |

| 109 | Low | [C₆H₅S]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-20 mg of the solid this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[2]

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Filtration: Filter the solution through a Pasteur pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3] The final liquid column height should be 4-5 cm.[2]

-

Acquisition: Insert the sample into the spectrometer. The experiment involves three main steps:

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized to improve signal resolution.

-

Acquisition: The appropriate pulse sequence is run to acquire the spectrum. For ¹H NMR, a sufficient number of scans are acquired (typically 8-16), while ¹³C NMR requires a significantly larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Grinding: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the IR beam.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, demonstrating how different techniques provide complementary information to confirm the compound's structure.

Caption: Logical workflow for the structural determination of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Phenylthiophenol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. It includes key data, experimental protocols, and visualizations to support research and development activities.

Chemical and Physical Properties

This compound, also known as 4-mercaptodiphenyl sulfide, is an organosulfur compound with a molecular structure featuring a phenyl group attached to a thiophenol ring through a sulfur atom.

General Properties

| Property | Value | Reference |

| IUPAC Name | 4-(phenylthio)benzenethiol | [1] |

| Synonyms | 4-Mercaptodiphenyl sulfide | [1] |

| CAS Number | 5633-55-6 | [2][3] |

| Molecular Formula | C₁₂H₁₀OS | [3] |

| Molecular Weight | 202.27 g/mol | [3] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 108-110 °C | [3] |

| Boiling Point | 133 °C at 0.1 mmHg | [3] |

| Density | 1.250 g/cm³ | [3] |

| Solubility | Soluble in Chloroform | [3] |

| Storage Temperature | Refrigerator, under inert atmosphere | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR | Data is well-documented. | [4] |

| ¹³C NMR | Specific experimental data can be limited; values may be based on analogous compounds and predictive models. | [4] |

| FT-IR | Specific experimental data can be limited; values may be based on analogous compounds and predictive models. | [4] |

| Mass Spectrometry (MS) | Specific experimental data can be limited; values may be based on analogous compounds and predictive models. | [4] |

Experimental Protocols

Synthesis of 4-(Phenylthio)phenol Derivatives

A common method for the synthesis of 4-(phenylthio)phenol derivatives is through a copper-catalyzed C-S cross-coupling reaction. The following is a general protocol.

Reaction: Thiophenol + 4-Iodophenol → 4-(Phenylthio)phenol

Materials:

-

Thiophenol

-

4-Iodophenol

-

Copper catalyst (e.g., CuI)

-

Ligand (e.g., 1,10-phenanthroline)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous toluene

-

Ethyl acetate

-

Celite

-

Anhydrous sodium sulfate

-

Water

-

Brine

Procedure:

-

Reaction Setup: In a reaction tube, combine 4-iodophenol, a copper catalyst, a ligand, and a base.

-

Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous toluene and thiophenol via syringe.

-

Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization.[5]

Troubleshooting:

-

Low Yield: Use fresh, high-purity copper catalyst, screen different ligands and bases (cesium carbonate is often effective), gradually increase the reaction temperature, and ensure all reagents are pure and solvents are anhydrous.[5]

-

Formation of Significant Byproducts: Lower the reaction temperature, reduce the amount of copper catalyst, and optimize the ligand and base to promote the desired cross-coupling.[5]

Reactivity and Biological Activity

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of both a thiol (-SH) and a thioether (C-S-C) functional group.

-

Thiol Group: The thiol group is acidic and can be deprotonated to form a thiophenolate anion, which is a strong nucleophile. This allows for reactions such as alkylation and Michael additions. The thiol group can also be oxidized to form a disulfide bond.[1][6]

-

Thioether Group: The thioether linkage can be oxidized to a sulfoxide and further to a sulfone using appropriate oxidizing agents.[1]

Biological Activity

This compound and its derivatives have shown significant biological activity.

-

Enzyme Inhibition: It has been shown to act as an inhibitor for certain enzymes, which may influence biochemical pathways.[7]

-

Antioxidant Properties: The compound exhibits antioxidant properties, enabling it to scavenge free radicals and potentially protect against oxidative stress.[7][8] Thiophenols can act as radical scavengers through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[8]

-

Drug Development: Due to its ability to interact with biological targets, it is used in drug development.[7] It serves as an important intermediate in the synthesis of pharmaceuticals.[7]

Safety and Handling

The following information is based on the safety data for the related compound, thiophenol, and should be used as a guideline. A specific Safety Data Sheet (SDS) for this compound should be consulted for detailed safety information.

-

Hazards: Thiophenol is a flammable liquid and vapor. It is fatal if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and is suspected of damaging fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure.[9][10]

-

Handling: Use only under a chemical fume hood.[9] Ensure adequate ventilation.[9] Wear personal protective equipment, including gloves, protective clothing, and eye/face protection.[10] Keep away from open flames, hot surfaces, and sources of ignition.[9] Use only non-sparking tools and take precautionary measures against static discharges.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert atmosphere.[9]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[11] For skin contact, wash off immediately with soap and plenty of water.[11] If inhaled, remove to fresh air.[12] If swallowed, do NOT induce vomiting and call a physician or poison control center immediately.[12] In all cases of exposure, seek immediate medical attention.[9]

References

- 1. Benzenethiol, 4-(phenylthio)- | 52872-99-8 | Benchchem [benchchem.com]

- 2. This compound | CAS 5633-55-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound CAS#: 5633-55-6 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Thiophenol - Wikipedia [en.wikipedia.org]

- 7. Buy 4-(Phenylthio)phenol | 5633-55-6 [smolecule.com]

- 8. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of 4-Phenylthiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylthiophenol, a versatile organosulfur compound, serves as a crucial building block in organic synthesis and holds significant potential in the realm of drug discovery and materials science. Its unique electronic and structural properties, arising from the interplay between the phenyl and thiophenol moieties, govern its reactivity in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics associated with this compound, offering valuable insights for researchers engaged in synthetic chemistry and the development of novel therapeutic agents.

Core Reaction Mechanisms of this compound

This compound participates in a variety of organic reactions, primarily leveraging the nucleophilicity of the sulfur atom and the reactivity of the aromatic rings. The key reaction mechanisms are detailed below.

Oxidation to Disulfide

The thiol group of this compound is readily oxidized to form the corresponding disulfide, 4,4'-bis(phenylthio)diphenyl disulfide. This reaction is a cornerstone of thiol chemistry and can be achieved using a range of oxidizing agents, including air (oxygen), hydrogen peroxide, and metal catalysts.

The mechanism often proceeds through a thiyl radical intermediate, particularly in the presence of metal catalysts or under photochemical conditions. The general steps involve:

-

Deprotonation: Formation of the thiolate anion in the presence of a base.

-

Oxidation: One-electron oxidation of the thiolate to a thiyl radical.

-

Dimerization: Combination of two thiyl radicals to form the disulfide bond.

A plausible catalytic cycle for the iron(III)-catalyzed oxidation of a generic thiol to a disulfide is depicted below.

Caption: Catalytic cycle for the oxidation of thiols to disulfides.

Nucleophilic Aromatic Substitution (SNAr)

The thiolate anion of this compound is a potent nucleophile that can participate in nucleophilic aromatic substitution reactions, displacing leaving groups on electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

The rate of SNAr reactions is highly dependent on the nature of the electrophile (the aromatic ring), the leaving group, and the solvent. Electron-withdrawing groups on the aromatic electrophile are crucial for stabilizing the negative charge of the Meisenheimer intermediate and accelerating the reaction.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Michael Addition

As a soft nucleophile, the 4-phenylthiophenolate anion readily undergoes conjugate addition to α,β-unsaturated carbonyl compounds in a reaction known as the Michael addition. This reaction is a powerful tool for the formation of carbon-sulfur bonds. The reaction is typically base-catalyzed to generate the thiolate nucleophile.

The mechanism involves the nucleophilic attack of the thiolate on the β-carbon of the Michael acceptor, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.

Biological Activities of 4-Phenylthiophenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylthiophenol, also known as 4-(phenylthio)phenol, is an organosulfur compound featuring a phenol ring linked to a phenyl group through a sulfur atom. This core structure serves as a versatile scaffold in medicinal chemistry due to its unique physicochemical properties. The presence of the thioether linkage and the phenolic hydroxyl group allows for a wide range of chemical modifications, leading to the synthesis of diverse derivatives. These derivatives have garnered significant interest in the field of drug discovery, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on quantitative data and detailed experimental methodologies to aid in future research and development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is primarily achieved through cross-coupling reactions that form the key carbon-sulfur (C-S) bond. The two most prevalent and effective methods are the Ullmann-type C-S cross-coupling reaction and the Friedel-Crafts reaction.[1]

Experimental Protocols

Protocol 1: Ullmann-Type C-S Cross-Coupling Reaction[1]

This method involves the copper-catalyzed coupling of an aryl halide (e.g., 4-iodophenol) with a thiol (e.g., thiophenol).

-

Reaction Setup: An oven-dried Schlenk tube is charged with 4-iodophenol (1.0 mmol), thiophenol (1.2 mmol), copper(I) iodide (CuI, 5 mol%), 1,10-phenanthroline (10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

-

Degassing: The tube is sealed with a septum, then evacuated and backfilled with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: 5 mL of anhydrous toluene is added via syringe.

-

Reaction: The reaction tube is placed in a preheated oil bath at 110 °C and stirred for 12-24 hours. Reaction progress is monitored using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite to remove insoluble salts and catalyst residues.

-

Extraction: The filtrate is washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient to yield the pure 4-(phenylthio)phenol.

Protocol 2: Friedel-Crafts Reaction[1]

This electrophilic aromatic substitution method uses a Lewis acid to catalyze the reaction between a phenol and a disulfide.

-

Reaction Setup: In a round-bottom flask, phenol (1.0 mmol) is dissolved in a suitable solvent like dichloroethane.

-

Reagent Addition: Diphenyl disulfide (1.2 mmol) is added to the solution.

-

Catalyst Addition: The mixture is cooled in an ice bath, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 mmol), is added slowly.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 4-6 hours, with progress monitored by TLC.

-

Quenching: The reaction is carefully quenched by the slow addition of ice-cold water.

-

Extraction: The aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated.

-

Purification: The crude product is purified using flash column chromatography as described in the Ullmann protocol.

Synthesis Workflow

Caption: General synthesis workflows for this compound derivatives.

Anticancer and Angiogenesis Inhibitory Activities

Derivatives of this compound have shown significant potential as anticancer agents by targeting key enzymes and signaling pathways involved in tumor growth and proliferation.

Enzyme Inhibition

Several studies have identified this compound derivatives as potent inhibitors of crucial enzymes in cancer progression, such as cyclooxygenase-2 (COX-2), protein kinase B (AKT), and ABL tyrosine kinase.[2][3]

-

COX-2 Inhibition: A series of β-aryl-β-mercapto ketones with a methylsulfonyl pharmacophore, which can be considered derivatives of the thiophenol scaffold, were synthesized and evaluated as selective COX-2 inhibitors.[2] Many of these compounds showed high selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2]

-

Protein Kinase Inhibition: A novel series of 4-amino-2-(thio)phenol derivatives were found to effectively inhibit protein kinase B/AKT and ABL tyrosine kinase.[3] Compound 5i from this series was particularly effective, demonstrating competitive antiangiogenic activities compared to the known inhibitor Pazopanib.[3]

-

Antitumor Activity: Other derivatives, such as 2-benzylthio-4-chlorobenzenesulfonamides, have been evaluated by the National Cancer Institute (NCI) and have shown remarkable activity and selectivity against non-small cell lung cancer and melanoma cell lines.[4] Phenylthiophosphoryl dichloride derivatives have also demonstrated good antiproliferative activity against breast cancer (MCF7) cells, which was positively correlated with their ability to release hydrogen sulfide (H₂S).[5]

Quantitative Data: Anticancer & Enzyme Inhibitory Activity

| Compound Class/Name | Target/Cell Line | Activity Metric | Value | Reference |

| 1,3-Diphenyl-3-(phenylthio)propan-1-ones | COX-2 | IC₅₀ | 0.07 - 0.22 µM | [2] |

| 4-Amino-2-(thio)phenol derivative (5i ) | Protein Kinase B/AKT | IC₅₀ | 1.26 µM | [3] |

| 4-Amino-2-(thio)phenol derivative (5i ) | ABL Tyrosine Kinase | IC₅₀ | 1.50 µM | [3] |

| 2-Benzylthio-benzenesulfonamide (18 ) | NCI-H522 (Lung Cancer) | GI₅₀ | 0.1 µM | [4] |

| 2-Benzylthio-benzenesulfonamide (18 ) | SK-MEL-2 (Melanoma) | GI₅₀ | 0.1 µM | [4] |

| Phenylthiophosphoryl dichloride (S11 ) | MCF7 (Breast Cancer) | - | Good Activity | [5] |

Mechanism of Action: PI3K/AKT Pathway Inhibition

Phenylthiophosphoryl dichloride derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT signaling pathway.[5] This pathway is critical for regulating cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. By inhibiting key kinases like AKT within this cascade, these compounds can effectively halt tumor cell progression and induce apoptosis.

Caption: Inhibition of the PI3K/AKT pathway by this compound derivatives.

Experimental Protocols

Protocol 3: In Vitro Protein Kinase Inhibition Assay (Generic)[3]

-

Objective: To determine the IC₅₀ value of a compound against a specific protein kinase (e.g., AKT, ABL).

-

Materials: Purified recombinant kinase, specific substrate peptide, ATP, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Kinase reactions are set up in a multi-well plate format. Each well contains the kinase, its substrate, and ATP in a reaction buffer.

-

The test compound is added in a series of dilutions to different wells to determine a dose-response curve. Control wells contain DMSO instead of the compound.

-

The reaction is initiated by adding ATP and incubated at a set temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a plate reader (luminescence or fluorescence).

-

The percentage of inhibition for each compound concentration is calculated relative to the controls.

-

The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

-

Protocol 4: Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay[3]

-

Objective: To assess the anti-angiogenic potential of a compound by measuring its effect on the formation of capillary-like structures by endothelial cells.

-

Procedure:

-

A 96-well plate is coated with Matrigel and allowed to solidify at 37 °C.

-

HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of the test compound or a vehicle control.

-

The plate is incubated for 4-18 hours at 37 °C in a CO₂ incubator to allow for the formation of tube-like networks.

-

The formation of the capillary-like structures is observed and photographed using an inverted microscope.

-

The anti-angiogenic effect is quantified by measuring parameters such as the total tube length, number of junctions, or total branching points using image analysis software. A reduction in these parameters indicates anti-angiogenic activity.

-

Anti-inflammatory and Antiplatelet Activities

The anti-inflammatory properties of this compound derivatives are closely linked to their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

COX-2 Inhibition and Antiplatelet Aggregation

As previously mentioned, certain 1,3-Diphenyl-3-(phenylthio)propan-1-one derivatives are potent and selective COX-2 inhibitors.[2] The selectivity for COX-2 is crucial for developing anti-inflammatory drugs with an improved safety profile. In addition to their COX-inhibitory effects, some of these compounds have also demonstrated significant anti-platelet aggregation activity, suggesting potential applications in cardiovascular disease.[2] Furthermore, phenylthiophosphoryl dichloride derivatives have been shown to reduce levels of inflammatory mediators such as TNF-α and IL-10 in macrophages.[5]

Quantitative Data: COX Enzyme Inhibition[2]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) |

| 4a | >100 | 0.14 | >714.3 |

| 4g | >100 | 0.142 | >703.7 |

| 4h | >100 | 0.15 | >666.7 |

| Celecoxib | 15 | 0.05 | 300 |

Note: Higher Selectivity Index (SI) indicates greater selectivity for COX-2.

Experimental Protocols

Protocol 5: In Vitro COX-1/COX-2 Inhibition Assay[2]

-

Objective: To determine the potency and selectivity of a compound in inhibiting the cyclooxygenase enzymes COX-1 and COX-2.

-

Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase component is activated by the prostaglandin G₂ (PGG₂) produced in the cyclooxygenase reaction. The activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure:

-

The test compound (in various concentrations) is pre-incubated with either purified human recombinant COX-1 or COX-2 enzyme in a reaction buffer containing heme and TMPD.

-

The reaction is initiated by the addition of arachidonic acid (the substrate).

-

The absorbance at 590 nm is measured over time using a plate reader.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated for each concentration relative to a vehicle control.

-

IC₅₀ values are determined from the dose-response curves, and the selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

-

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of phenylthiophosphoryl dichloride derivatives and evaluation of their antitumour and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Phenylthiophenol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylthiophenol, a versatile organosulfur compound, has emerged as a crucial building block in contemporary organic synthesis. Its unique chemical properties, particularly the nucleophilicity of the thiolate anion, make it an indispensable reagent for the construction of carbon-sulfur (C-S) bonds. This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of complex organic molecules, with a particular focus on methodologies relevant to drug discovery and development. We will delve into key reactions, provide detailed experimental protocols, present quantitative data, and visualize complex chemical processes.

Core Synthetic Applications of this compound

The reactivity of this compound is dominated by the sulfur atom, which can act as a potent nucleophile, especially when deprotonated to the corresponding thiophenolate. This reactivity is harnessed in several fundamental bond-forming reactions.

Synthesis of Diaryl Thioethers via C-S Cross-Coupling Reactions

The formation of diaryl thioethers is a cornerstone of medicinal chemistry, as this motif is present in numerous biologically active compounds. This compound is a key reagent in these transformations, primarily through Ullmann-type and palladium-catalyzed cross-coupling reactions.

The copper-catalyzed Ullmann condensation is a classical method for the formation of C-S bonds. The reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base at elevated temperatures.

Detailed Experimental Protocol: Synthesis of 4-(p-tolythio)phenol

-

Materials: 4-Iodophenol (1.0 mmol, 220 mg), this compound (1.2 mmol, 226 mg, 1.2 equiv), Copper(I) iodide (CuI) (0.1 mmol, 19 mg, 10 mol%), Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg, 2.0 equiv), and N,N-Dimethylformamide (DMF) (5 mL).

-

Procedure: To an oven-dried Schlenk tube is added 4-iodophenol, this compound, CuI, and K₂CO₃. The tube is sealed, evacuated, and backfilled with argon three times. Anhydrous DMF is then added via syringe. The reaction mixture is stirred and heated to 120 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(p-tolythio)phenol.

Palladium-catalyzed cross-coupling reactions offer a milder and more general alternative to the Ullmann condensation for the synthesis of diaryl thioethers. These reactions typically employ a palladium catalyst and a phosphine ligand.

Detailed Experimental Protocol: Synthesis of a Diaryl Thioether

-

Materials: An aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%), Xantphos (0.04 mmol, 23 mg, 4 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg, 1.4 equiv) in anhydrous toluene (5 mL).

-

Procedure: To a dried Schlenk tube are added the aryl bromide, Pd(OAc)₂, and Xantphos. The tube is evacuated and backfilled with argon. Anhydrous toluene, this compound, and NaOtBu are then added. The reaction mixture is stirred at 110 °C for 12-24 hours. After cooling, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Table 1: Quantitative Data for Diaryl Thioether Synthesis using Thiophenols

| Aryl Halide | Thiol | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

| 4-Iodotoluene | Thiophenol | CuI (10 mol%) | K₂CO₃ | DMF | 120 | 12 | 85 | |

| 1-Bromo-4-nitrobenzene | 4-Chlorothiophenol | Pd(OAc)₂ (2 mol%) / Xantphos (4 mol%) | NaOtBu | Toluene | 110 | 18 | 92 | |

| 2-Bromopyridine | 4-Methoxythiophenol | CuI (5 mol%) / 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 24 | 88 | |

| 4-Bromoacetophenone | This compound | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | K₃PO₄ | Dioxane | 100 | 16 | 89 |

Michael Addition Reactions

The thiolate anion derived from this compound is a soft nucleophile and readily participates in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of C-S bonds and the synthesis of β-thio ketones and esters, which are valuable intermediates in organic synthesis.

Detailed Experimental Protocol: Michael Addition of this compound to an Enone

-

Materials: An α,β-unsaturated ketone (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and a catalytic amount of a base such as triethylamine (Et₃N) or in a solvent-free condition.

-

Procedure: In a round-bottom flask, the α,β-unsaturated ketone and this compound are mixed. A catalytic amount of Et₃N is added if required. The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the corresponding β-thio ketone.

Table 2: Quantitative Data for Michael Addition of Thiophenols to α,β-Unsaturated Carbonyl Compounds

| Michael Acceptor | Thiol | Catalyst/Conditions | Time (h) | Yield (%) | Citation |

| Methyl vinyl ketone | Thiophenol | Solvent-free, 30 °C | 0.5 | 93 | [1] |

| Methyl vinyl ketone | 4-Chlorothiophenol | Solvent-free, 30 °C | 0.25 | 98 | [1] |

| 2-Cyclohexen-1-one | This compound | Et₃N (cat.), CH₂Cl₂ | 2 | 95 | |

| Chalcone | 4-Methoxythiophenol | Solvent-free, 80 °C | 1 | 91 |

Visualization of Reaction Mechanisms and Workflows

Catalytic Cycle of Palladium-Catalyzed C-S Cross-Coupling

The mechanism of the palladium-catalyzed C-S cross-coupling reaction proceeds through a well-defined catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination steps.

Workflow in a Drug Discovery Program

This compound and its derivatives can be valuable building blocks in a drug discovery pipeline, from initial hit identification to lead optimization.

Application in the Synthesis of Biologically Active Molecules: COX-2 Inhibitors

The diaryl thioether motif is a key pharmacophore in a number of selective cyclooxygenase-2 (COX-2) inhibitors, which are an important class of anti-inflammatory drugs. The synthesis of these molecules often relies on the C-S bond-forming reactions discussed previously, with this compound or its derivatives serving as crucial precursors.

Multi-step Synthesis of a Celecoxib Analog

The following outlines a synthetic approach to a celecoxib analog, highlighting the introduction of the thioether moiety.

Step 1: Synthesis of the Pyrazole Core A suitably substituted hydrazine is condensed with a 1,3-diketone to form the central pyrazole ring.

Step 2: Introduction of the Thioether Linkage via Ullmann Condensation The pyrazole core, functionalized with a halide, is then coupled with this compound using a copper catalyst to install the diaryl thioether linkage.

Detailed Experimental Protocol: Synthesis of a Pyrazole Thioether Intermediate

-

Materials: 4-(5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (1.0 mmol), this compound (1.2 mmol), CuI (0.1 mmol), K₂CO₃ (2.0 mmol), and DMF (5 mL).

-

Procedure: Following the general procedure for the Ullmann condensation described above, the pyrazole intermediate is coupled with this compound to yield the desired diaryl thioether-containing COX-2 inhibitor analog.

Table 3: Biological Activity of Thioether-Containing COX-2 Inhibitors

| Compound ID | R Group on Thiophenol | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Citation |

| I | -H | >100 | 0.07 | >1428 | [2] |

| II | -F | >100 | 0.09 | >1111 | [2] |

| III | -Cl | >100 | 0.15 | >667 | [2] |

| Celecoxib | N/A (reference) | 15 | 0.04 | 375 | [2] |

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, enabling the efficient construction of C-S bonds that are integral to a wide array of functional molecules. Its application in the synthesis of diaryl thioethers through both classic and modern cross-coupling methodologies, as well as its utility in Michael additions, underscores its importance. For researchers in drug discovery and development, a thorough understanding of the reactivity and synthetic applications of this compound is essential for the design and synthesis of novel therapeutic agents. The protocols and data presented in this guide offer a solid foundation for the practical application of this key building block in the laboratory.

References

The Genesis of a Core Moiety: An In-depth Technical Guide to the Discovery and History of Aryl Thioethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aryl thioether linkage, a cornerstone of modern medicinal chemistry and materials science, boasts a rich and evolving history. From its initial discovery in the late 19th century to its now ubiquitous presence in blockbuster pharmaceuticals and advanced materials, the journey of the aryl thioether is a story of fundamental chemical discovery, synthetic innovation, and profound biological insight. This technical guide provides a comprehensive overview of the discovery and historical development of aryl thioethers, detailing the seminal experiments, key scientific figures, and the evolution of synthetic methodologies that have enabled the widespread application of this critical functional group. We will delve into the initial discoveries of naturally occurring and synthetic aryl thioethers, chronicle the development of synthetic methods from the early Ullmann condensations to modern palladium-catalyzed cross-couplings, and explore the historical context of their burgeoning importance in drug development.

Early Discoveries: From Dyes to Vitamins and Antipsychotics

The story of aryl thioethers begins not with a singular discovery, but through the exploration of different classes of sulfur-containing aromatic compounds that would later be recognized for their shared structural motif.

The Dawn of Phenothiazines: Bernthsen's Synthesis (1883)

One of the earliest synthetic aryl thioethers to be characterized was phenothiazine. In 1883, August Bernthsen synthesized this heterocyclic compound through the reaction of diphenylamine with sulfur.[1][2] This discovery was an outgrowth of the burgeoning synthetic dye industry of the late 19th century.[3] Methylene blue, a phenothiazine derivative, had been synthesized even earlier in 1876 and its structure was deduced by Bernthsen in 1885.[3]

Experimental Protocol: Synthesis of Phenothiazine (Bernthsen, 1883)

This protocol is a generalized representation based on historical accounts of Bernthsen's work.[1][2]

-

Reactants: Diphenylamine and elemental sulfur.

-

Procedure: A mixture of diphenylamine and sulfur was heated. The reaction progress was monitored by the evolution of hydrogen sulfide gas. The heating was continued until the gas evolution ceased. The crude product was then purified.

-

Purification: The exact purification methods of the time would have involved techniques such as recrystallization from a suitable solvent.

Biotin (Vitamin H): A Naturally Occurring Aryl Thioether

The discovery of biotin, a vital coenzyme, unfolded over several decades, beginning with the observation of "egg-white injury" in the early 20th century. This condition, characterized by dermatitis and hair loss in rats fed a diet rich in raw egg whites, was eventually linked to a nutritional deficiency. In 1936, Fritz Kögl and Benno Tönnis successfully isolated a crystalline substance from egg yolk which they named "biotin".[4] The structure of biotin, which contains a tetrahydrothiophene ring, was elucidated in 1942 by Vincent du Vigneaud.[5]

Experimental Protocol: Isolation of Biotin from Egg Yolk (Kögl and Tönnis, 1936)

The following is a simplified representation of the multi-step isolation process described by Kögl and Tönnis, which was a significant feat of natural product chemistry for its time.[6]

-

Starting Material: Large quantities of dried egg yolk.

-

Initial Extraction: The egg yolk was subjected to a series of extractions with various organic solvents to remove fats and other lipids.

-

Hydrolysis: The remaining proteinaceous material was hydrolyzed to liberate the biotin from its protein-bound form.

-

Purification: A series of precipitation and adsorption steps were employed to progressively enrich the biotin content. This involved the use of reagents like phosphotungstic acid and adsorption onto materials such as charcoal.

-

Crystallization: The final, highly purified biotin concentrate was crystallized, yielding small, needle-like crystals.

Chlorpromazine: The Dawn of Psychopharmacology

The synthesis of chlorpromazine in 1950 at the Rhône-Poulenc laboratories marked a turning point in the history of medicine and psychiatry.[7][8] Initially investigated as an antihistamine and for its potential to reduce surgical shock, its profound calming effects on patients led to its investigation as a psychiatric medication.[9] The dramatic success of chlorpromazine in treating psychosis in the early 1950s ushered in the era of psychopharmacology and highlighted the therapeutic potential of synthetic aryl thioethers.[7][8]

The Evolution of Aryl Thioether Synthesis

The increasing importance of aryl thioethers, particularly in the burgeoning pharmaceutical industry, drove the development of new and more efficient synthetic methods.

The Ullmann Condensation: A Foundational Method

In the early 20th century, Fritz Ullmann reported that copper could mediate the coupling of aryl halides with nucleophiles. This reaction, now known as the Ullmann condensation, was one of the first general methods for the synthesis of aryl ethers and, by extension, aryl thioethers.[10][11] The traditional Ullmann reaction for C-S bond formation involves the coupling of an aryl halide with a thiol in the presence of a stoichiometric amount of copper at high temperatures.[10]

Experimental Protocol: Ullmann-type Synthesis of an Aryl Thioether (Generalized)

This protocol represents a typical Ullmann condensation for the synthesis of an aryl thioether.

-

Reactants: An aryl halide (often an iodide or bromide), a thiol, a base (such as potassium carbonate), and a copper catalyst (e.g., copper(I) iodide or copper powder).

-

Solvent: A high-boiling polar aprotic solvent such as DMF or nitrobenzene.

-

Procedure: The reactants are heated to a high temperature (often >150 °C) for several hours. The reaction is typically carried out under an inert atmosphere.

-

Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

Modern Era: The Rise of Palladium-Catalyzed Cross-Coupling

While the Ullmann reaction was a significant advance, its harsh conditions limited its functional group tolerance and substrate scope. The latter half of the 20th century saw the development of palladium-catalyzed cross-coupling reactions, which revolutionized the synthesis of aryl thioethers. The Buchwald-Hartwig and Migita cross-coupling reactions are now the methods of choice for the formation of C-S bonds, offering mild reaction conditions, broad substrate scope, and high functional group tolerance.

Quantitative Data from Early Discoveries

The following tables summarize some of the quantitative data from the early discoveries of key aryl thioethers. It is important to note that the analytical techniques of the time were limited, and these values may differ slightly from modern measurements.

| Compound | Property | Reported Value | Reference |

| Phenothiazine | Melting Point | 185 °C | [3] |

| Molecular Formula | C₁₂H₉NS | [3] | |

| Molar Mass | 199.27 g/mol | [3] | |

| Biotin | Melting Point | 231–233 °C | [12] |

| Molecular Formula | C₁₀H₁₆N₂O₃S | [13] | |

| Molar Mass | 244.31 g/mol | [13] |

| Drug | Clinical Trial (early 1950s) | Dosage | Outcome | Reference |

| Chlorpromazine | Treatment of psychosis | 75-100 mg daily (injections) | Dramatic improvement in thinking and emotional behavior | [1] |

| Chlorpromazine | Reduction of surgical shock | 50-100 mg (intravenous) | Calming effect without loss of consciousness | [7] |

Signaling Pathways and Mechanisms of Action

The biological activity of many aryl thioether-containing compounds is a result of their interaction with specific biological pathways.

Chlorpromazine and the Dopamine D2 Receptor

Chlorpromazine's antipsychotic effects are primarily attributed to its antagonism of the dopamine D2 receptor in the brain's mesolimbic pathway.[10][14] Overactivity of this pathway is associated with the positive symptoms of schizophrenia. By blocking the D2 receptor, chlorpromazine reduces the downstream signaling cascade, leading to an alleviation of these symptoms.

References

- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Phenothiazine - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. Ullmann reaction | PPTX [slideshare.net]

- 6. US2374212A - Process of extracting biotin - Google Patents [patents.google.com]

- 7. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Reactions: Thorazine and the Pharmaceutical Revolution | OSH Museum [oshmuseum.org]

- 9. A Science Odyssey: People and Discoveries: Drug for treating schizophrenia identified [pbs.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. webbook.nist.gov [webbook.nist.gov]

- 13. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. byjus.com [byjus.com]

Acidity and pKa of 4-Phenylthiophenol Compared to Phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa of 4-phenylthiophenol in comparison to phenol. This document outlines the underlying chemical principles governing their acidic properties, presents relevant quantitative data, and details experimental protocols for the determination of pKa values, crucial for applications in drug design and development where molecular ionization is a key parameter.

Executive Summary

The acidity of phenolic compounds is a critical determinant of their chemical reactivity, bioavailability, and pharmacokinetic profile. This guide establishes that this compound is a stronger acid than phenol, a fact substantiated by their respective pKa values. The lower pKa of this compound is primarily attributed to the greater ability of the sulfur atom in the thiophenoxide conjugate base to stabilize a negative charge compared to the oxygen atom in the phenoxide ion. The electronic effects of the phenylthio substituent further influence the acidity. This document provides a detailed exploration of these factors, supported by quantitative data and standardized experimental methodologies.

Comparative Acidity and pKa Values

The acid dissociation constant (pKa) is the quantitative measure of the strength of an acid in solution. A lower pKa value corresponds to a stronger acid.

| Compound | Structure | pKa |

| Phenol | C₆H₅OH | ~9.98[1][2][3] |

| This compound | p-(C₆H₅S)C₆H₄OH | ~9.5 (estimated)[3] |

| Thiophenol | C₆H₅SH | ~6.62[4][5] |

Table 1: Comparison of pKa Values

Theoretical Framework for Acidity

The acidity of phenols is determined by the stability of the corresponding phenoxide ion formed upon deprotonation.[6] Factors that stabilize this conjugate base will increase the acidity of the parent phenol.

The Role of the Heteroatom: Oxygen vs. Sulfur

Thiophenols are generally more acidic than their corresponding phenols.[4][7][8] This can be attributed to two main factors:

-

Bond Strength: The S-H bond in thiophenols is weaker than the O-H bond in phenols, facilitating easier proton donation.

-

Anion Stability: The resulting thiophenoxide anion is more stable than the phenoxide anion. Sulfur, being in the third period, has a larger atomic radius and more diffuse valence orbitals (3p) compared to oxygen (2p). Consequently, the negative charge on the thiophenoxide ion is distributed over a larger volume, leading to greater stabilization.[9]

Electronic Effects of the Phenylthio Substituent

Substituents on the aromatic ring can significantly influence the acidity of a phenol by altering the stability of the phenoxide ion through inductive and resonance effects.[10][11][12]

-

Inductive Effect (-I): The sulfur atom in the phenylthio group is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect, which helps to stabilize the negative charge of the phenoxide ion.

-

Resonance Effect (+R): The sulfur atom also possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance, an electron-donating effect. However, the overlap between the 3p orbitals of sulfur and the 2p orbitals of the carbon in the benzene ring is less effective than the 2p-2p overlap in phenoxide ions.

In the case of this compound, the electron-withdrawing inductive effect of the sulfur atom and potential d-orbital participation are thought to outweigh the weakly electron-donating resonance effect.[3] This net electron-withdrawing character enhances the stability of the 4-phenylthiophenoxide ion relative to the unsubstituted phenoxide ion, resulting in a lower pKa for this compound compared to phenol.

Signaling Pathways and Logical Relationships

The following diagram illustrates the factors influencing the relative acidities of phenol and this compound.

References

- 1. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Thiophenol - Wikipedia [en.wikipedia.org]

- 5. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]

- 7. which is more acidic phenol or thiophenyl? - askIITians [askiitians.com]

- 8. quora.com [quora.com]

- 9. homework.study.com [homework.study.com]

- 10. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. sips.org.in [sips.org.in]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenylthiophenol Derivatives via Ullmann Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a cornerstone reaction in organic synthesis for the formation of carbon-heteroatom bonds.[1][2] Specifically, the Ullmann C-S coupling provides a robust and versatile method for the synthesis of diaryl thioethers, which are significant structural motifs in various biologically active compounds and functional materials. This document offers detailed application notes and protocols for the synthesis of 4-phenylthiophenol and its derivatives, key intermediates in medicinal chemistry and materials science.

The synthesis involves the copper-catalyzed reaction between an aryl halide, typically 4-iodo or 4-bromophenol, and a thiophenol derivative.[3] The efficiency of this transformation is highly dependent on the choice of catalyst, ligand, base, and solvent, allowing for fine-tuning to achieve optimal yields.[1][3] Modern advancements in the Ullmann reaction have led to the development of milder reaction conditions, often facilitated by the use of specific ligands that enhance catalyst performance.[1]

Reaction Principle

The synthesis of this compound derivatives via the Ullmann coupling proceeds through a copper-catalyzed reaction between a 4-halophenol and a thiophenol. The general reaction scheme is depicted below:

The reaction mechanism is believed to involve the formation of a copper(I)-thiolate intermediate, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired diaryl thioether and regenerates the copper(I) catalyst.

Experimental Protocols

General Protocol for the Synthesis of 4-(Phenylthio)phenol

This protocol is a representative procedure for the synthesis of 4-(phenylthio)phenol from 4-iodophenol and thiophenol.[3]

Materials:

-

4-Iodophenol (1.0 mmol)

-

Thiophenol (1.2 mmol)

-

Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

-

1,10-Phenanthroline (0.1 mmol, 10 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 mmol)

-

Anhydrous toluene (5 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Celite

Equipment:

-

Oven-dried Schlenk tube with a septum

-

Magnetic stirrer and stir bar

-

Oil bath

-

Syringes

-

Rotary evaporator

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add 4-iodophenol (1.0 mmol), thiophenol (1.2 mmol), copper(I) iodide (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and cesium carbonate (2.0 mmol).

-

Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

-

Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-(phenylthio)phenol.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of diaryl thioether synthesis, providing a basis for optimization. The data is compiled from various sources on Ullmann C-S coupling reactions.[3]

Table 1: Effect of Different Catalysts on Yield

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI (5) | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | High |

| Cu₂O (5) | L-Proline | K₂CO₃ | DMSO | 90 | Moderate-High |

| CuBr (10) | Neocuproine | K₃PO₄ | DMF | 120 | Moderate |

| CuCl (10) | None | K₂CO₃ | NMP | 150 | Low-Moderate |

Table 2: Effect of Different Ligands on Yield

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | Toluene | 110 | High |

| CuI (5) | L-Proline (20) | K₂CO₃ | DMSO | 90 | High |

| CuI (5) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ | Dioxane | 100 | Moderate-High |

| CuI (5) | None | Cs₂CO₃ | Toluene | 110 | Low |

Table 3: Effect of Different Bases on Yield

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI (5) | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | High |

| CuI (5) | 1,10-Phenanthroline | K₂CO₃ | Toluene | 110 | Moderate |

| CuI (5) | 1,10-Phenanthroline | K₃PO₄ | Toluene | 110 | Moderate-High |

| CuI (5) | 1,10-Phenanthroline | Na₂CO₃ | Toluene | 110 | Low |

Table 4: Effect of Different Solvents on Yield

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI (5) | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | High |

| CuI (5) | 1,10-Phenanthroline | Cs₂CO₃ | o-Xylene | 130 | High |

| CuI (5) | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 100 | Moderate |

| CuI (5) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | Moderate |

Troubleshooting and Optimization

Common issues encountered during the synthesis of this compound derivatives via Ullmann coupling include low conversion, formation of byproducts, and purification difficulties.

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the copper catalyst is of high purity and stored under appropriate conditions.

-

Insufficient Temperature: Gradually increase the reaction temperature in 10 °C increments.

-

Inappropriate Base or Solvent: Screen different bases and solvents as indicated in the tables above. Cesium carbonate is often a highly effective base.[3]

-

Reagent Purity: Ensure all reagents are pure and solvents are anhydrous.

-

-

Formation of Significant Byproducts (e.g., homo-coupling):

-

High Reaction Temperature: Lower the reaction temperature and potentially extend the reaction time.

-

High Catalyst Loading: Reduce the amount of the copper catalyst.

-

Inefficient C-S Coupling: Optimize the ligand and base to favor the desired cross-coupling reaction.[3]

-

-

Debromination of Aryl Bromide:

-

Presence of a Hydrogen Source: Ensure strictly anhydrous conditions.

-

Reductive Side Reactions: Consider using a less reactive base or lowering the reaction temperature.[3]

-

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound derivatives via Ullmann coupling.

Caption: General experimental workflow for the Ullmann coupling synthesis.

Conclusion

The Ullmann C-S coupling reaction is a powerful and adaptable method for the synthesis of this compound and its derivatives. By carefully selecting the reaction components—catalyst, ligand, base, and solvent—and optimizing the reaction conditions, high yields of the desired products can be achieved. These application notes and protocols provide a comprehensive guide for researchers in organic synthesis and drug development to successfully employ this valuable transformation in their work.

References

Application Notes and Protocols for the Friedel-Crafts Synthesis of 4-(phenylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylthio)phenol is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. Its structure, featuring a phenol and a phenylthio group, allows for diverse chemical modifications. One of the common methods for its synthesis is the Friedel-Crafts reaction, a versatile tool for C-C and C-S bond formation on aromatic rings. This document provides detailed application notes and experimental protocols for the synthesis of 4-(phenylthio)phenol via a Friedel-Crafts reaction, including data presentation, experimental procedures, and mechanistic diagrams. While the Ullmann-type C-S cross-coupling reaction is another prevalent method, the Friedel-Crafts approach offers a distinct pathway often utilizing a Lewis acid to catalyze the reaction between a phenol and a phenylthio compound.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of 4-(phenylthio)phenol.

Table 1: Reaction Parameters and Yield for the Friedel-Crafts Synthesis of 4-(phenylthio)phenol

| Parameter | Value | Reference |

| Reactants | ||

| Phenol | 1.0 mmol | [1] |

| Diphenyl disulfide | 1.2 mmol | [1] |

| Catalyst | ||

| Aluminum chloride (AlCl₃) | 1.1 mmol | [1] |

| Solvent | Dichloroethane | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 4-6 hours | [1] |

| Yield | Not explicitly reported, but the protocol is established. Yields for Friedel-Crafts reactions can vary based on specific conditions and purification methods. |

Table 2: Spectroscopic Data for 4-(phenylthio)phenol

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.35 (d, J=8.7 Hz, 2H, Ar-H ortho to S), 7.24 - 7.11 (m, 5H, Ar-H of phenylthio group), 6.80 (d, J=8.7 Hz, 2H, Ar-H ortho to OH), ~5.0 (br s, 1H, OH) | [2] |